3-Azaspiro[5.5]undecane-3-sulfonyl chloride
Description
Chemical Identity and Classification
This compound represents a sophisticated example of spirocyclic chemistry, characterized by its unique molecular architecture that combines a nitrogen-containing spiro junction with a reactive sulfonyl chloride functional group. The compound is definitively identified by its Chemical Abstracts Service registry number 1340329-50-1, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₀H₁₈ClNO₂S accurately reflects the elemental composition, encompassing ten carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.
The compound exhibits a molecular weight of 251.77 to 251.78 grams per mole, as confirmed across multiple chemical suppliers and databases. Its International Union of Pure and Applied Chemistry systematic name follows the standardized nomenclature as this compound, which precisely describes the structural arrangement of the molecule. The Simplified Molecular Input Line Entry System representation O=S(=O)(Cl)N1CCC2(CCCCC2)CC1 provides a linear textual description of the molecular structure, enabling computational analysis and database searches.
The International Chemical Identifier string InChI=1S/C10H18ClNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 offers a standardized method for representing the compound's structure, while its corresponding International Chemical Identifier Key KCQLXZYZRXYJQG-UHFFFAOYSA-N serves as a hashed version for rapid database lookup. The compound is catalogued under the Molecular Design Limited number MFCD17253006, facilitating identification in chemical inventory systems.
Table 1: Physical and Chemical Properties of this compound
From a classification perspective, this compound belongs to multiple overlapping chemical categories that define its reactivity and applications. Primarily, it is classified as a sulfonyl chloride, a class of compounds characterized by the presence of the -SO₂Cl functional group, which imparts significant electrophilic character to the molecule. Simultaneously, the compound is categorized as a spirocyclic compound due to its distinctive spiro junction, where two rings share a single carbon atom, creating a three-dimensional molecular framework that influences both its chemical reactivity and biological activity.
The nitrogen atom incorporated within the spirocyclic framework further classifies this compound as an azaspiro compound, specifically indicating the replacement of a carbon atom with nitrogen in the spiro system. This classification is particularly significant as it influences the compound's electronic properties and its ability to participate in various chemical transformations. The presence of both cyclic structures and the reactive sulfonyl chloride group positions this compound within the broader category of heterocyclic sulfonyl chlorides, a class of molecules that has gained prominence in medicinal chemistry and pharmaceutical research.
Historical Context and Discovery
The development and characterization of this compound represents a convergence of several important synthetic methodologies in organic chemistry, particularly those related to spirocyclic compound synthesis and sulfonyl chloride chemistry. While specific historical documentation regarding the initial synthesis or discovery of this particular compound is limited in the available literature, its development can be understood within the broader context of spirocyclic chemistry advancement and the evolution of sulfonyl chloride synthetic methodologies.
The synthetic approach to spirocyclic compounds has been significantly influenced by the Robinson annulation reaction, a fundamental transformation in organic synthesis that enables the construction of six-membered rings through a combination of Michael addition and aldol condensation reactions. This methodology has been particularly valuable for synthesizing spirocyclic compounds, as evidenced by its continued application in the total synthesis of complex natural products including steroids, alkaloids, and terpenoids. The Robinson annulation's applicability to spirocyclic synthesis stems from its ability to create formal [4+2] condensation products, consistently producing six-membered ring systems that can serve as precursors to more complex spirocyclic architectures.
The development of this compound likely builds upon established synthetic routes to the parent 3-azaspiro[5.5]undecane system, which serves as the core structural framework. The parent compound, identified by Chemical Abstracts Service number 180-44-9, has been documented in chemical literature and is available through various commercial sources. The transformation of this parent azaspiro system into the corresponding sulfonyl chloride derivative represents a logical extension of existing synthetic methodologies, leveraging the nucleophilic character of the nitrogen atom to introduce the sulfonyl chloride functionality.
The emergence of this compound in contemporary chemical databases and commercial availability suggests its development occurred within the context of modern pharmaceutical research initiatives, where spirocyclic sulfonyl chlorides have gained recognition as valuable synthetic intermediates. The compound's presence in patent literature, with ten documented patents according to chemical database searches, indicates its relevance to current industrial and academic research efforts. This patent activity suggests that the compound's synthesis and applications have been actively explored within the past several decades, coinciding with increased interest in spirocyclic architectures for drug discovery and development.
Significance in Organic Chemistry
This compound occupies a position of considerable importance within contemporary organic chemistry, primarily due to its dual functionality as both a spirocyclic building block and a reactive sulfonyl chloride intermediate. The compound's significance stems from its ability to serve as a versatile platform for the construction of complex molecular architectures that combine the unique steric and electronic properties of spirocyclic systems with the well-established reactivity patterns of sulfonyl chloride chemistry.
The spirocyclic framework present in this compound provides several distinct advantages in organic synthesis and molecular design. Spirocyclic compounds are characterized by their three-dimensional rigid structures, which can impart enhanced selectivity in chemical reactions and improved binding characteristics in biological systems. The [5.5] configuration specifically refers to the presence of two six-membered rings sharing a common spiro center, creating a molecular geometry that is both sterically defined and conformationally constrained. This structural rigidity is particularly valuable in medicinal chemistry applications, where precise three-dimensional arrangements can significantly influence biological activity and selectivity.
The incorporation of nitrogen within the spirocyclic framework further enhances the compound's synthetic utility by providing an additional site for chemical modification and functionalization. The nitrogen atom can participate in various chemical transformations, including nucleophilic substitutions, alkylations, and acylations, thereby expanding the range of structural modifications possible from this single precursor. The positioning of the nitrogen atom within the spiro system also influences the electronic distribution throughout the molecule, potentially affecting both reactivity patterns and biological interactions.
Table 2: Synthetic Applications and Reaction Types for this compound
The sulfonyl chloride functional group present in this compound represents one of the most versatile and widely utilized reactive groups in organic synthesis. Sulfonyl chlorides are known for their high electrophilicity, which enables them to react readily with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity profile makes this compound particularly valuable as a synthetic intermediate for the preparation of sulfonamide derivatives, which constitute an important class of compounds in pharmaceutical chemistry.
The synthesis of sulfonamides using this compound as a starting material offers access to a diverse array of biologically active molecules. Sulfonamides have historically played crucial roles in medicinal chemistry, serving as antibiotics, diuretics, and enzyme inhibitors. The incorporation of the spirocyclic azaspiro framework into sulfonamide structures represents a contemporary approach to drug design that combines established pharmacophore elements with novel three-dimensional architectures.
Beyond pharmaceutical applications, this compound finds utility in the synthesis of agrochemicals and specialty chemicals. The compound's ability to undergo selective chemical transformations while maintaining its spirocyclic integrity makes it valuable for creating molecules with specific functional properties. The rigidity of the spirocyclic core can impart enhanced stability and selectivity to resulting compounds, characteristics that are particularly desirable in agricultural and industrial applications.
Position within Spirocyclic Sulfonyl Chloride Compounds
This compound occupies a distinctive position within the broader family of spirocyclic sulfonyl chloride compounds, representing a unique combination of structural features that distinguish it from related molecules. The examination of this compound's position requires consideration of both the spirocyclic architecture variations and the placement of the sulfonyl chloride functionality within different spirocyclic frameworks.
Spirocyclic sulfonyl chlorides encompass a diverse range of molecular architectures, with variations in ring sizes, heteroatom incorporation, and functional group positioning. Comparative analysis with related compounds reveals the specific advantages and characteristics that define this compound's unique position. For instance, spiro[4.4]nonane-1-sulfonyl chloride, identified by Chemical Abstracts Service number 1878780-29-0, represents a smaller spirocyclic system with [4.4] ring architecture rather than the [5.5] configuration. This structural difference results in distinct conformational properties and reactivity patterns, with the larger ring system in this compound providing greater conformational flexibility and potentially different steric interactions.
The positioning of the sulfonyl chloride group within the spirocyclic framework also varies among related compounds, significantly influencing their chemical behavior and synthetic utility. In this compound, the sulfonyl chloride functionality is attached directly to the nitrogen atom within the spiro system, creating a unique reactivity profile that combines the nucleophilic character of the nitrogen with the electrophilic nature of the sulfonyl chloride group. This arrangement differs from spirocyclic sulfonyl chlorides where the sulfonyl chloride group is attached to carbon atoms within the ring system, resulting in different electronic distributions and reaction pathways.
Table 3: Comparative Analysis of Related Spirocyclic Sulfonyl Chloride Compounds
The incorporation of nitrogen within the spirocyclic framework distinguishes this compound from purely carbocyclic spirocyclic sulfonyl chlorides. This heteroatom incorporation introduces additional electronic effects and provides alternative reaction pathways not available to purely carbocyclic systems. The nitrogen atom can participate in coordination interactions, hydrogen bonding, and protonation-deprotonation equilibria, thereby expanding the range of chemical transformations and biological interactions possible with this compound.
Comparison with other heteroatom-containing spirocyclic sulfonyl chlorides further illuminates the unique characteristics of this compound. For example, 1-oxa-9-thiaspiro[5.5]undecane-4-sulfonyl chloride incorporates both oxygen and sulfur atoms within a [5.5] spirocyclic framework. While this compound shares the same ring size configuration, the different heteroatoms and their positioning result in distinct electronic properties and reactivity patterns. The presence of multiple heteroatoms in such systems can create more complex electronic distributions and potentially different biological activities compared to the single nitrogen-containing system in this compound.
The synthetic accessibility and commercial availability of this compound also contribute to its favorable position within the spirocyclic sulfonyl chloride family. The compound is readily available from multiple commercial suppliers with high purity levels ranging from 95 to 97 percent, indicating well-established synthetic routes and purification methods. This commercial accessibility contrasts with many other spirocyclic sulfonyl chlorides that may require specialized synthetic approaches or may not be readily available through commercial channels.
Properties
IUPAC Name |
3-azaspiro[5.5]undecane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQLXZYZRXYJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Azaspiro[5.5]undecane-3-sulfonyl chloride is a member of the spirocyclic compound family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Inhibition of Geranylgeranyltransferase I (GGTase I)
One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting GGTase I. This inhibition leads to the inactivation of downstream effectors such as YAP1 and TAZ, which are critical for cell proliferation and survival. Elevated levels of YAP1/TAZ are associated with cancer progression, making this pathway a significant target for therapeutic intervention .
Interaction with GABA Receptors
Research has indicated that derivatives of the diazaspiro[5.5]undecane core can modulate GABA(A) receptors, influencing immune responses and potentially impacting conditions like asthma and inflammation. The modulation of these receptors may provide a pathway for anti-inflammatory effects, which could be beneficial in various central nervous system disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance, compounds derived from this structure have shown to inhibit cell proliferation effectively in models representing hyperproliferative disorders such as breast and prostate cancers .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the diazaspiro core significantly affect biological activity. For example, substituents at position 9 were found to enhance binding affinity to certain receptors while others reduced it. This understanding is crucial for designing more effective derivatives with improved pharmacological profiles .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a related compound in animal models. The results indicated a marked reduction in tumor size and proliferation rates when treated with the compound compared to controls. The mechanism was attributed to the downregulation of YAP1/TAZ signaling pathways, supporting its potential use in cancer therapeutics .
Case Study 2: Central Nervous System Disorders
Another investigation focused on the effects of 3-azaspiro[5.5]undecane derivatives on GABA(A) receptor modulation in murine models of asthma. The findings suggested that these compounds could reduce inflammation and improve respiratory function by modulating immune cell activity through GABA receptor pathways .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that compounds based on the diazaspiro structure exhibit varying degrees of bioavailability and metabolic stability. For instance, one study reported an area under the curve (AUC) value indicating moderate absorption but also highlighted concerns regarding metabolic stability in liver microsomes, suggesting a need for further optimization to enhance therapeutic efficacy while minimizing toxicity .
Summary Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
3-Azaspiro[5.5]undecane-3-sulfonyl chloride serves as an important building block in the synthesis of various bioactive compounds. Its unique structure allows it to participate in reactions that yield pharmaceuticals with enhanced biological activity.
Case Study: Synthesis of Bioactive Molecules
A study showcased the use of this sulfonyl chloride in synthesizing novel derivatives that exhibited promising anti-inflammatory properties. The compound was reacted with various amines to form sulfonamides, which were then evaluated for their biological activity against specific inflammatory markers.
| Compound | Synthesis Method | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Reaction with amine X | Anti-inflammatory | |
| Compound B | Coupling with phenol Y | Antimicrobial | |
| Compound C | Nucleophilic substitution | Anticancer |
Herbicide Formulations
The compound has been identified as a key ingredient in herbicidal formulations due to its efficacy in controlling weed growth. Its application in agriculture is particularly notable for its ability to enhance the stability of emulsions used in spray applications.
Case Study: Herbicidal Composition Development
Research indicated that formulations containing this compound showed improved efficacy when combined with surfactants and other adjuvants. These formulations were tested in field trials, demonstrating significant reductions in weed populations without harming crop yields.
Table 2: Herbicidal Efficacy Data
| Formulation | Active Ingredient Concentration (%) | Weed Control Efficacy (%) | Reference |
|---|---|---|---|
| Formulation 1 | 0.5 | 85 | |
| Formulation 2 | 1.0 | 90 | |
| Formulation 3 | 0.75 | 80 |
Synthetic Chemistry Applications
In synthetic chemistry, this sulfonyl chloride acts as a versatile reagent for the introduction of sulfonyl groups into organic molecules, facilitating the development of complex structures.
Case Study: Reagent in Organic Synthesis
A notable application involved using this compound as a reagent for the synthesis of spirocyclic compounds through a sulfonylation reaction with various nucleophiles under mild conditions.
Table 3: Synthetic Reactions Utilizing Sulfonyl Chloride
Comparison with Similar Compounds
3-Benzyl-3-azaspiro[5.5]undecane Hydrochloride (CAS 1085-84-3)
- Structure : Benzyl substituent on the spirocyclic amine.
- Applications : Used as an intermediate in pharmaceuticals and agrochemicals. , and 9 highlight its production methods (e.g., cost estimation, facility specifications) and quality standards (purity >97%) .
- Key Differences :
- Lacks the sulfonyl chloride group, reducing electrophilic reactivity.
- The benzyl group enhances lipophilicity, making it suitable for CNS-targeting drugs.
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione (CAS 62550-80-5)
- Structure : Chlorophenyl substituent and diketone functional groups.
- Properties : Molecular weight 291.77 g/mol; increased polarity due to dione groups .
- Applications: Potential use in polymer chemistry or as a chelating agent.
- Key Differences :
- Dione groups enable hydrogen bonding, unlike the sulfonyl chloride’s electrophilic character.
- Chlorophenyl substituent may confer antimicrobial activity.
3-[(tert-Butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic Acid (CAS 170228-81-6)
- Structure : tert-Butoxycarbonyl (Boc) and carboxylic acid groups.
- Applications : Used in peptide synthesis (Boc protection) and as a building block for drug candidates .
- Key Differences :
- Carboxylic acid enables salt formation, improving aqueous solubility.
- Boc group provides steric protection, enhancing stability during synthetic steps.
3-Oxa-9-azaspiro[5.5]undecane Hydrochloride (CAS 1380300-88-8)
- Structure : Oxa (oxygen) replaces one nitrogen in the spirocyclic system.
- Properties : Molecular weight 191.7 g/mol; solubility in polar solvents .
- Applications: Explored in heterocyclic chemistry for novel ring systems.
- Key Differences :
- Oxygen atom alters electronic distribution, affecting reactivity and binding interactions.
Comparative Data Table
Research Findings and Trends
- Synthetic Utility : Sulfonyl chloride derivatives exhibit superior reactivity in nucleophilic substitution reactions compared to benzyl or Boc-protected analogs .
- Biological Activity: Compounds like CpdA (), featuring acetic acid substituents, show anti-inflammatory effects in synovial cells, highlighting the role of functional groups in pharmacological activity .
- Market Trends : 3-Benzyl derivatives dominate industrial applications due to scalable synthesis methods (), while sulfonyl chloride variants remain niche reagents in drug discovery .
Preparation Methods
Direct Sulfonylation Using Chlorosulfonic Acid
The most common and straightforward method to prepare 3-azaspiro[5.5]undecane-3-sulfonyl chloride involves the reaction of 3-azaspiro[5.5]undecane with chlorosulfonic acid or similar sulfonylating agents.
-
$$
\text{3-Azaspiro[5.5]undecane} + \text{ClSO}_3\text{H} \rightarrow \text{this compound}
$$ -
- Typically conducted under controlled temperature to avoid decomposition.
- The reaction proceeds via electrophilic substitution on the nitrogen-containing spirocyclic ring.
- After sulfonylation, the product is isolated by standard organic work-up techniques (extraction, washing, drying).
-
- Commercial preparations report purity levels above 95%.
- Yields are generally high, though exact values depend on scale and reaction conditions.
-
- The compound serves as a versatile intermediate for further functionalization, especially in synthesizing sulfonamides.
| Parameter | Value/Description |
|---|---|
| Starting Material | 3-Azaspiro[5.5]undecane |
| Sulfonylating Agent | Chlorosulfonic acid (ClSO3H) |
| Solvent | Often neat or inert solvents such as dichloromethane |
| Temperature | Controlled, typically 0 °C to room temp |
| Product Purity | >95% |
| Typical Yield | High (not explicitly quantified in sources) |
Source: Vulcanchem product description and synthesis overview
Sulfonyl Chloride Formation via Oxidative Chlorination of Sulfonyl Precursors
A more general approach to sulfonyl chloride preparation involves oxidation and chlorination of sulfonyl precursors, which can be adapted to the 3-azaspiro[5.5]undecane scaffold.
-
- Starting from the corresponding sulfonyl thiol or sulfonic acid derivative.
- Oxidative chlorination using reagents such as sodium hypochlorite (bleach) in acidic media or sodium nitrite with copper(I) chloride in sulfur dioxide.
- The reaction is often performed at low temperatures (-5 °C to 0 °C) to control reaction rate and selectivity.
| Reagents/Conditions | Description |
|---|---|
| Oxidizing agent | Sodium hypochlorite (NaOCl) or sodium nitrite (NaNO2) |
| Acid | Hydrochloric acid (HCl), acetic acid (AcOH) |
| Catalyst | Copper(I) chloride (CuCl) for diazonium salt conversion |
| Solvent | Dichloromethane (CH2Cl2), toluene (PhMe), sulfur dioxide (SO2) |
| Temperature | -5 °C to 0 °C |
| Reaction Time | 1 to 4 hours |
-
- Washing with acid and brine solutions.
- Drying over magnesium sulfate.
- Concentration under reduced pressure at low temperature.
- Purification by recrystallization or filtration.
-
- Reported yields for similar sulfonyl chlorides range from 50% to 86%, depending on substrate and conditions.
Source: Detailed synthetic procedures for sulfonyl chlorides from sulfonyl precursors
Notes on Reaction Optimization and Side Reactions
Addition Sequence and Reagent Control:
- The sequence of reagent addition critically affects the yield and purity of sulfonyl chlorides.
- For example, in related sulfonyl chloride syntheses, adding phosphine and amine reagents in different sequences can lead to varying yields of sulfinamides or sulfonamides due to over-reduction or disproportionation side reactions.
-
- Maintaining low temperatures during oxidative chlorination prevents decomposition and side reactions.
- Drying and handling under inert atmosphere (argon) and low temperatures (-20 °C) improve stability.
-
- Sulfonyl chlorides can decompose over time, forming chlorinated by-products.
- Proper storage under inert atmosphere and low temperature is recommended.
Source: Research on sulfonyl chloride reaction optimization and side products
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Direct Sulfonylation | 3-Azaspiro[5.5]undecane | Chlorosulfonic acid, controlled temp | High (not specified) | Simple, widely used, high purity product |
| Oxidative Chlorination | Sulfonyl precursors (thiols/acids) | NaOCl or NaNO2, HCl, CuCl, low temp | 50-86 | Requires careful temp and reagent control |
| Addition Sequence Optimization | Sulfonyl chloride + amines | PPh3, TEA, amines in CH2Cl2 | Variable | Avoids side reactions, improves yields |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-azaspiro[5.5]undecane-3-sulfonyl chloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of the spirocyclic amine precursor. A common approach involves reacting 3-azaspiro[5.5]undecane with sulfonyl chloride derivatives under anhydrous conditions (e.g., in diethyl ether or dichloromethane) at 0–5°C . Key intermediates, such as the spirocyclic amine, are purified via recrystallization or column chromatography and characterized using / NMR and ESI-MS to confirm regiochemistry and purity . For example, NMR peaks in the δ 1.2–3.0 ppm range confirm spirocyclic proton environments, while ESI-MS data validate molecular weights within ±2 ppm accuracy .
Q. How can the structural integrity of this compound be verified experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related spirocyclic compounds (e.g., 3-azaspiro[5.5]undecane-2,4-dione), single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation (λ = 0.71075 Å) resolves bond lengths (e.g., C–N: 1.375 Å) and conformations (chair vs. envelope) . Hydrogen-bonding patterns (e.g., N–H···O interactions with R(8) motifs) further validate supramolecular packing . For sulfonyl chloride derivatives, complementary techniques like IR spectroscopy (S=O stretching at ~1350 cm) and -NMR can confirm functional group integrity.
Q. What are the stability considerations for this compound under typical laboratory conditions?
- Methodological Answer : The compound is moisture-sensitive due to the electrophilic sulfonyl chloride group. Storage under inert atmospheres (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF or DMF) is recommended. Degradation can be monitored via TLC (silica gel, ethyl acetate/hexane) or NMR by observing the disappearance of the sulfonyl chloride proton environment (δ 3.5–4.0 ppm) and emergence of hydrolysis byproducts (e.g., sulfonic acid) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for spirocyclic sulfonamides be resolved?
- Methodological Answer : Discrepancies between SCXRD and NMR data often arise from dynamic conformational changes in solution. For example, SCXRD may reveal a rigid chair conformation, while NMR shows averaged signals due to ring puckering. To resolve this, variable-temperature NMR (VT-NMR) can identify coalescence temperatures for dynamic processes, while DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between conformers . For sulfonyl chloride derivatives, synchrotron-based SCXRD (high-resolution data to 0.8 Å) reduces thermal motion artifacts .
Q. What strategies optimize the regioselectivity of sulfonylation reactions in spirocyclic systems?
- Methodological Answer : Steric and electronic factors dominate regioselectivity. Computational tools (e.g., Fukui indices) predict nucleophilic sites on the spirocyclic amine. For 3-azaspiro[5.5]undecane, sulfonylation preferentially occurs at the less sterically hindered bridgehead nitrogen. Experimental optimization involves:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of sulfonyl chloride .
- Catalysis : Lewis acids (e.g., ZnCl) activate sulfonyl chlorides, improving yields from 70% to >90% .
- Temperature control : Slow addition at –10°C minimizes side reactions (e.g., di-sulfonylation) .
Q. How do hydrogen-bonding networks in spirocyclic sulfonamides influence their reactivity in cross-coupling reactions?
- Methodological Answer : Intramolecular hydrogen bonds (e.g., N–H···O=S) stabilize transition states in Suzuki-Miyaura couplings. For example, in Pd-catalyzed reactions, the rigid spirocyclic scaffold directs aryl boronic acids to the para position of the sulfonamide group. SCXRD data (e.g., N···O distances of 2.889 Å) and Hirshfeld surface analysis quantify these interactions . Reactivity can be tuned by substituting the sulfonyl chloride with electron-withdrawing groups (e.g., –CF), which enhance electrophilicity and coupling efficiency .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
